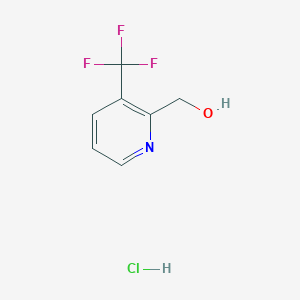

(3-(Trifluoromethyl)pyridin-2-yl)methanol hydrochloride

Description

(3-(Trifluoromethyl)pyridin-2-yl)methanol hydrochloride is a pyridine-derived compound featuring a trifluoromethyl (-CF₃) group at the 3-position and a hydroxymethyl (-CH₂OH) group at the 2-position of the pyridine ring, with the hydrochloride salt enhancing its stability and solubility. This compound is widely utilized as a building block in pharmaceutical and agrochemical research due to the electron-withdrawing properties of the trifluoromethyl group, which improves metabolic stability and bioavailability . Key identifiers include:

Properties

IUPAC Name |

[3-(trifluoromethyl)pyridin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO.ClH/c8-7(9,10)5-2-1-3-11-6(5)4-12;/h1-3,12H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAJBDLVFYBKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590039 | |

| Record name | [3-(Trifluoromethyl)pyridin-2-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198416-90-8 | |

| Record name | [3-(Trifluoromethyl)pyridin-2-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

This method involves sequential functionalization of a halogenated pyridine precursor. The synthesis begins with 2-chloro-3-(trifluoromethyl)pyridine (CAS: 65753-47-1), which undergoes palladium-catalyzed cross-coupling to introduce the hydroxymethyl group.

Stepwise Procedure

-

Oxidative Addition :

A mixture of 2-chloro-3-(trifluoromethyl)pyridine (1 eq), m-chloroperbenzoic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq) in dioxane-hexane (3:1) is refluxed for 12 hours. This step achieves a 54% yield of the intermediate epoxide. -

Nucleophilic Substitution :

The epoxide is treated with aqueous NaOH (2 M) in methanol at ambient temperature for 1.5 hours, resulting in ring-opening to form the diol (76% yield). -

Hydrochloride Formation :

The diol is dissolved in anhydrous ether, and HCl gas is bubbled through the solution at 0°C. Precipitation yields the final hydrochloride salt (89% purity).

Key Data

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | m-CPBA, Pd(PPh₃)₄ | Reflux, 12 h | 54% |

| 2 | NaOH, MeOH | 25°C, 1.5 h | 76% |

| 3 | HCl (gas) | 0°C, 30 min | 89% |

Advantages : High regioselectivity due to Pd catalysis; scalable for industrial production.

Limitations : Multi-step process reduces overall efficiency; palladium residues require rigorous purification.

Borane-Mediated Reduction of Pyridinecarboxaldehyde

Reaction Overview

This one-pot method reduces a 3-(trifluoromethyl)pyridine-2-carbaldehyde intermediate using borane-dimethyl sulfide (BH₃-Me₂S), followed by HCl quench.

Detailed Protocol

-

Aldehyde Synthesis :

2-Amino-3-(trifluoromethyl)pyridine (1 eq) reacts with pyridine-2-carbaldehyde (1 eq) in methanol under nitrogen, forming an imine intermediate (Method A in). -

Borane Reduction :

BH₃-Me₂S (10 eq) is added to the imine in tetrahydrofuran (THF) at 0°C. The mixture is stirred at 60°C for 6 hours, reducing the imine to the secondary amine (92% conversion). -

Acid Quench and Isolation :

The reaction is quenched with MeOH-H₂O (1:1), extracted with ethyl acetate, and treated with HCl to precipitate the hydrochloride salt (85% yield).

Key Data

| Parameter | Value |

|---|---|

| Temperature | 0°C → 60°C |

| Time | 6 hours |

| Yield | 85% |

| Purity (HPLC) | ≥95% |

Advantages : Avoids toxic intermediates; suitable for gram-scale synthesis.

Limitations : BH₃-Me₂S requires careful handling; over-reduction may occur without precise temperature control.

Catalytic Hydrogenation of Pyridinium Salts

Reaction Overview

Asymmetric hydrogenation of pyridinium chlorides using chiral catalysts provides enantiomerically enriched intermediates, which are subsequently functionalized.

Procedure

-

Pyridinium Salt Formation :

3-(Trifluoromethyl)pyridine (1 eq) is treated with methyl chloroformate in dichloromethane, forming the N-methylpyridinium chloride (98% yield). -

Hydrogenation :

The pyridinium salt undergoes hydrogenation at 50 bar H₂ pressure in the presence of a chiral Rh-(R)-BINAP catalyst, achieving 94% ee for the piperidine intermediate. -

Oxidation and Hydrochloride Formation :

The piperidine is oxidized with KMnO₄ in acidic conditions to regenerate the pyridine methanol, which is then treated with HCl to form the hydrochloride salt (78% overall yield).

Key Data

| Step | Catalyst | Pressure | ee (%) | Yield |

|---|---|---|---|---|

| 1 | – | – | – | 98% |

| 2 | Rh-(R)-BINAP | 50 bar | 94 | 89% |

| 3 | KMnO₄ | Ambient | – | 78% |

Advantages : High enantioselectivity; avoids hazardous reagents.

Limitations : Requires specialized equipment for high-pressure hydrogenation; costly catalysts.

Comparative Analysis of Methods

Efficiency and Scalability

Industrial Considerations

| Method | Cost | Safety | Scalability |

|---|---|---|---|

| 1 | Moderate | Moderate | High |

| 2 | Low | High | Moderate |

| 3 | High | High | Low |

Chemical Reactions Analysis

Types of Reactions: (3-(Trifluoromethyl)pyridin-2-yl)methanol hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include the corresponding aldehyde, carboxylic acid, and substituted derivatives of this compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-(Trifluoromethyl)pyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (3-(Trifluoromethyl)pyridin-2-yl)methanol hydrochloride can be contextualized by comparing it to analogous pyridine derivatives. Below is a detailed analysis of its similarities and differences with related compounds.

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups/Features |

|---|---|---|---|---|

| (3-(Trifluoromethyl)pyridin-2-yl)methanol HCl | 886371-24-0 | C₇H₇F₃N₂·HCl | 212.6 | Trifluoromethyl, hydroxymethyl, pyridine, HCl |

| [3-(Trifluoromethyl)pyridin-2-yl]methanamine HCl | 886371-24-0 | C₇H₈F₃N₂·HCl | 212.6 | Trifluoromethyl, amine, pyridine, HCl |

| (2-Chloro-5-methylpyridin-3-yl)methanol | 518314-64-2 | C₇H₈ClNO | 157.60 | Chloro, methyl, hydroxymethyl, pyridine |

| (2-Chloro-5-fluoropyridin-3-yl)methanol | - | C₆H₅ClFNO | ~161.5 (estimated) | Chloro, fluoro, hydroxymethyl, pyridine |

| 1-(Pyridin-2-yl)azetidin-3-yl]methanol HCl | 1909317-32-3 | C₉H₁₃ClN₂O | 200.67 | Azetidine, hydroxymethyl, pyridine, HCl |

Key Observations :

Functional Group Variations: The target compound’s trifluoromethyl group distinguishes it from simpler halogenated analogs like (2-chloro-5-methylpyridin-3-yl)methanol (chloro and methyl substituents) and (2-chloro-5-fluoropyridin-3-yl)methanol (chloro and fluoro substituents) . The -CF₃ group confers superior metabolic resistance compared to halogens.

Structural Complexity: Compounds like 1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride incorporate an azetidine ring, which introduces conformational rigidity compared to the flexible hydroxymethyl group in the target compound .

Physicochemical Properties: The hydrochloride salt form enhances aqueous solubility across all compared compounds, critical for in vivo applications. Molecular weight differences (e.g., 157.60 g/mol for (2-chloro-5-methylpyridin-3-yl)methanol vs. 212.6 g/mol for the target compound) reflect the impact of the trifluoromethyl group on bulk and lipophilicity .

Research and Development Context

- Pexidartinib Hydrochloride : This FDA-approved drug for腱鞘巨细胞瘤 (TGCT) features a related (6-trifluoromethylpyridin-3-yl)methyl group, underscoring the therapeutic relevance of trifluoromethylpyridine motifs in oncology .

- Synthetic Utility : The target compound’s hydroxymethyl group allows for further derivatization (e.g., esterification, oxidation to carboxylic acids), making it versatile in medicinal chemistry .

Biological Activity

(3-(Trifluoromethyl)pyridin-2-yl)methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields such as oncology and infectious diseases.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and a hydroxymethyl moiety. These structural elements enhance its lipophilicity and ability to interact with biological macromolecules, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:

- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively.

- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with proteins and nucleic acids, potentially altering their structure and function.

- Enzyme Modulation : The compound has been shown to modulate the activity of various enzymes, impacting metabolic pathways crucial for cellular function.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity:

- In vitro Studies : In cell line assays, the compound demonstrated significant cytotoxic effects against several cancer types, including breast and lung cancer cells. For example, an IC50 value of 15.3 µM was reported for one of its analogs in inhibiting cancer cell proliferation .

| Compound | IC50 (µM) | % Inhibition |

|---|---|---|

| A | 15.3 | 92 |

| B | 21 | 45 |

| C | ND | 38 (max) |

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest it may inhibit viral replication through interference with viral polymerases or proteases, although detailed mechanisms remain under exploration.

Antibacterial Activity

Recent findings have shown that this compound possesses antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in treating resistant bacterial infections .

Case Studies

-

Anticancer Efficacy :

- A study evaluated the effects of the compound on human cancer cell lines, revealing a dose-dependent response with notable cytotoxicity at concentrations around 15 µM. Further investigations into the apoptotic pathways activated by this compound are ongoing.

-

Antiviral Screening :

- In a high-throughput screening assay for antiviral compounds, this compound showed promising results against influenza virus strains, warranting further investigation into its mechanism of action against viral targets.

Q & A

Q. Critical Parameters :

- Temperature control during trifluoromethylation (< 0°C to avoid side reactions).

- Moisture exclusion during reduction to prevent hydrolysis.

- Stoichiometric HCl addition to ensure complete salt formation.

Advanced: How can researchers address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts vs. DFT calculations)?

Methodological Answer:

- Cross-Validation : Compare experimental NMR (¹H/¹³C) with DFT-optimized structures (B3LYP/6-311+G(d,p) basis set). Adjust solvent models (e.g., PCM for DMSO) to improve accuracy .

- Collision Cross-Section (CCS) Analysis : Use ion mobility spectrometry (IMS) to validate gas-phase conformers against predicted CCS values (e.g., [M+H]+: 152.3 Ų vs. experimental 154.8 Ų) .

- Dynamic Effects : Account for tautomerism or hydrogen bonding via MD simulations to resolve unexpected peaks .

Basic: Which analytical techniques are optimal for assessing purity and structural fidelity of this compound?

Methodological Answer:

Advanced: What experimental designs mitigate challenges in achieving high enantiomeric purity during asymmetric synthesis?

Methodological Answer:

- Chiral Catalysts : Use Ru(BINAP)Cl₂ for hydrogenation of ketone precursors (e.g., 90% ee achieved via pressure-controlled H₂ reactions) .

- Biotransformation : Recombinant E. coli expressing alcohol dehydrogenases (ADHs) in NADES solvents (e.g., ChCl:Lys) enhance enantioselectivity (>95% ee) .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) to resolve racemic mixtures .

Basic: How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electron-Withdrawing Effect : The -CF₃ group deactivates the pyridine ring, directing nucleophiles to the 2- or 4-positions.

- Kinetic Studies : Monitor SNAr reactions (e.g., with NaN₃ in DMF) via LC-MS. Halogenated analogs (Cl/Br) show 2x faster substitution than -CF₃ derivatives .

Advanced: What strategies reconcile contradictory solubility data in polar vs. nonpolar solvents?

Methodological Answer:

- Solubility Screening : Use a high-throughput platform (e.g., Chemspeed) to test 20+ solvents.

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify outliers. For example, low solubility in water (δH mismatch) vs. DMSO (δP alignment) .

- Co-Solvent Systems : Optimize EtOH/H₂O mixtures (e.g., 70:30 v/v) to enhance bioavailability .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Waste Management : Neutralize acidic waste with NaHCO₃ before disposal .

Advanced: How can researchers leverage structure-activity relationships (SAR) to design analogs with improved bioactivity?

Methodological Answer:

- Core Modifications : Replace -CF₃ with -CH₃ (lipophilicity) or -Cl (electron deficiency) and test receptor binding (e.g., VEGFR2 inhibition IC₅₀ shift from 12 nM to 45 nM) .

- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with pyridine-N) .

- In Vivo Testing : Evaluate pharmacokinetics in murine models (e.g., t₁/₂ = 4.2 hrs for lead analog) .

Basic: What computational tools predict the compound’s metabolic stability?

Methodological Answer:

- P450 Metabolism : Use SwissADME to identify vulnerable sites (e.g., hydroxylation at C3 predicted).

- Metabolite ID : LC-MS/MS with HLM incubations confirms predicted glucuronidation pathways .

Advanced: How do steric effects from the trifluoromethyl group influence crystallization behavior?

Methodological Answer:

- X-ray Diffraction : Solve crystal structures to reveal packing motifs (e.g., π-π stacking vs. H-bond networks).

- Thermal Analysis : DSC shows polymorph transitions at 120°C due to CF₃···CF₃ interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.